molecular formula C8H8INO B185425 3-Iodo-4-methylbenzamide CAS No. 269411-70-3

3-Iodo-4-methylbenzamide

Cat. No. B185425
M. Wt: 261.06 g/mol
InChI Key: VUXPDGVNLAIPIS-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of benzamide compounds, which include 3-Iodo-4-methylbenzamide, often starts from benzoic acid or its derivatives and amine derivatives . The products are purified and analyzed using spectroscopic and elemental methods .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylbenzamide consists of an iodine atom (I) attached to a benzene ring, which also has a methyl group (CH3) and a benzamide group (C=O-NH2) .

Scientific Research Applications

Chemotherapeutic Activity

  • 4-Iodo-3-nitrobenzamide, closely related to 3-Iodo-4-methylbenzamide, demonstrates potential chemotherapeutic activity. It undergoes metabolic reduction in tumor cells to 4-iodo-3-nitrosobenzamide, which induces cell death in tumor cultures. This prodrug's reduction product is 4-iodo-3-aminobenzamide, with no accumulation of intermediates. It shows no toxicity in hamsters even at high dosages, suggesting potential for selective tumoricidal action (Mendeleyev et al., 1995).

Crystal Engineering

  • In the field of crystal engineering, 4-iodo-3-nitrobenzamide and its derivatives play a significant role. Their molecular structures demonstrate interactions like hydrogen bonds and halogen bonds, which are crucial in designing crystal structures for various applications (Saha et al., 2005).

Tumor Imaging and Photodynamic Therapy

  • A derivative of 3-Iodo-4-methylbenzamide, methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, shows promise as an imaging agent and photosensitizer for photodynamic therapy (PDT). This compound has demonstrated effectiveness in tumor cure and has promising tumor fluorescence and PET imaging abilities (Pandey et al., 2005).

Tumoricidal Action Mechanism

  • The tumoricidal action of 4-iodo-3-nitrobenzamide, which is similar to 3-Iodo-4-methylbenzamide, depends on the cellular reducing system specific to cancer cells. Its lethal synthesis occurs selectively in malignant cells due to a deficiency in hydride transfer mechanisms present in non-malignant cells (Kun et al., 2009).

Enzymatic Mechanism in Cancer Therapy

  • The enzymatic mechanism behind the selective action of 4-iodo-3-nitrobenzamide in cancer therapy is a key area of research. This prodrug's selective action in cancer cells is attributed to its unique metabolic pathway, which is absent in non-malignant cells (Kun et al., 2009).

Synthesis of Novel Compounds

  • The synthesis of 4-substituted 5-nitroisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitors, involves reactions with compounds like N-(2-alkenyl)-2-iodo-3-nitrobenzamides. This synthesis pathway is significant for developing potent inhibitors of PARP-1 activity (Dhami et al., 2009).

Iodine Catalyzed Synthesis

  • Iodine catalysis plays a crucial role in the oxidative coupling of 2-aminobenzamides, leading to the formation of compounds like 2-aryl quinazolin-4(3H)-ones. This method demonstrates the utility of molecular iodine in synthetic chemistry for creating complex molecules (Mohammed et al., 2015).

properties

IUPAC Name

3-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXPDGVNLAIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356798
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylbenzamide

CAS RN

269411-70-3
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodo-4-methyl benzoic acid was converted to the corresponding benzamide according to the procedure described for compound la above ((COCl)2, NH4OH), to provide 3-iodo-4-methyl benzamide in 93% yield. Further conversion according to Method B described above provided compound 10 in 48% yield. 1H NMR (CDCl3) δ 8.02 (1 H, d, J=1.6 Hz), 7.95 (1 H, d, J=7.9 Hz), 7.29 (1 H, d, J=7.9 Hz), 6.46 (1 H, d, J=15.9 Hz), 6.10 (1 H, br s), 5.75 (1 H, br s), 4.08 (2 H, q, J=7.1 Hz), 2.48 (3 H, s), 1.42 (3 H, t, J=7.1 Hz) Anal. (C13H12N2O3.0.2 H2O) C, H, N.
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Synthesis routes and methods II

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.49 g, 28.6 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (3.90 g, 28.9 mmol) and 32% aqueous ammonium hydroxide solution (1.10 mL, 28.7 mmol) were sequentially added to a stirred solution of 3-iodo-4-methylbenzoic acid (5.00 g, 19.1 mmol) in N,N′-dimethylformamide (15 mL) at room temperature. After stirring overnight, the mixture was concentrated in vacuo and water and dichloromethane were added to the mixture. The organic layer was washed with 2N aqueous sodium hydroxide solution, brine, dried (MgSO4) and evaporated to give the title compound (4.34 g, 70%) as a yellow solid.
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5 g
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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